Product packaging for 1-Iodobicyclo[1.1.1]pentane(Cat. No.:CAS No. 133692-73-6)

1-Iodobicyclo[1.1.1]pentane

Cat. No.: B12280259
CAS No.: 133692-73-6
M. Wt: 194.01 g/mol
InChI Key: JQBKEUBPDXVQKD-UHFFFAOYSA-N
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Description

Significance of Bicyclo[1.1.1]pentane Scaffolds in Modern Organic Chemistry

The importance of BCP scaffolds has grown exponentially in recent years, driven by their ability to impart desirable physicochemical properties to molecules. thieme-connect.comresearchgate.net

One of the most significant applications of the BCP core is as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. BCPs are particularly effective as non-classical mimics for para-substituted benzene (B151609) rings, internal alkynes, and even tert-butyl groups. acs.orgnih.govthieme-connect.com The replacement of flat, two-dimensional aromatic rings with the three-dimensional BCP scaffold can lead to substantial improvements in a drug candidate's profile. rsc.orgnih.gov

The substitution of a phenyl ring with a BCP moiety can enhance aqueous solubility, increase metabolic stability, and improve permeability. pharmablock.comnih.gov For instance, replacing a para-phenylene ring with a BCP unit has been shown to increase aqueous solubility and bioavailability in certain drug candidates. pharmablock.com This bioisosteric replacement strategy allows medicinal chemists to "escape from flatland," a concept that emphasizes the benefits of incorporating three-dimensionality into drug design to improve pharmacological properties. nih.govacs.org

Bioisosteric ReplacementOriginal MoietyBCP AdvantageExample Application
para-Substituted Phenyl RingPhenylImproved solubility, metabolic stabilityγ-secretase inhibitors, IDO1 inhibitors nih.govacs.org
Internal AlkyneAlkyneEnhanced pharmacokinetic propertiesTazarotene analogue nih.gov
tert-Butyl Grouptert-ButylIncreased three-dimensionality, altered lipophilicityGeneral drug design acs.org

The rigid nature of the BCP scaffold is a key attribute that distinguishes it from more flexible linear or aromatic linkers. rsc.orgnih.gov This conformational rigidity helps to lock in a specific orientation of substituents, which can be advantageous for optimizing interactions with a biological target. rsc.org The defined three-dimensional arrangement of substituents on the BCP core provides novel vectors for exploring chemical space, offering opportunities to access new intellectual property and design more selective drugs. rsc.orgresearchgate.net

The introduction of the BCP scaffold increases the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule, a parameter often associated with improved clinical success rates for drug candidates. pharmablock.com This shift towards a more three-dimensional structure can lead to enhanced potency, selectivity, and better pharmacokinetic profiles. nih.gov

Historical Context of Bicyclo[1.1.1]pentane Synthesis and Functionalization

The first synthesis of bicyclo[1.1.1]pentane itself was reported by Wiberg and co-workers in 1964, where it was initially a molecule of academic curiosity due to its significant strain energy of 66.6 kcal/mol. acs.orgnih.gov A major breakthrough in accessing BCP derivatives came with the synthesis of [1.1.1]propellane in 1982 by Wiberg and Walker. acs.org [1.1.1]Propellane, a highly strained molecule with a central inverted carbon-carbon bond, serves as a key precursor for the synthesis of a wide variety of functionalized BCPs through radical or anionic addition reactions. researchgate.netillinois.eduthieme-connect.de

Early methods for functionalizing the BCP core often involved multi-step sequences. princeton.educhemrxiv.org However, the development of more direct and versatile methods has been crucial for the widespread adoption of BCPs in drug discovery. A significant advancement in this area has been the use of 1-iodobicyclo[1.1.1]pentane as a versatile building block. nih.gov This iodo-derivative can be readily prepared and subsequently used in a variety of cross-coupling and substitution reactions to introduce diverse functionalities at the bridgehead position. nih.govrsc.org For example, a photo-Hunsdiecker reaction can generate iodo-bicyclo[1.1.1]pentanes, which can then react with various nucleophiles. nih.govchemrxiv.orgchemrxiv.org The development of scalable syntheses of BCP building blocks, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has also been instrumental in making these scaffolds more accessible for research and development. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7I B12280259 1-Iodobicyclo[1.1.1]pentane CAS No. 133692-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133692-73-6

Molecular Formula

C5H7I

Molecular Weight

194.01 g/mol

IUPAC Name

1-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C5H7I/c6-5-1-4(2-5)3-5/h4H,1-3H2

InChI Key

JQBKEUBPDXVQKD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)I

Origin of Product

United States

Synthetic Methodologies for 1 Iodobicyclo 1.1.1 Pentane and Derivatives

Synthesis from [1.1.1]Propellane as a Key Precursor

[1.1.1]Propellane serves as the most common precursor for BCPs due to the exceptional reactivity of the central, inter-bridgehead C1–C3 bond. rhhz.netrsc.org The significant strain energy of this bond facilitates its cleavage through reactions with radicals, anions, and cations, providing a direct route to 1,3-disubstituted BCPs. rsc.orgnih.govsemanticscholar.org While both anionic and radical pathways are viable, radical additions are generally more common and occur under milder conditions. acs.org

Radical Addition Pathways to Access Iodinated BCPs

Radical-mediated transformations are highly effective for synthesizing functionalized BCPs from [1.1.1]propellane. nih.gov These reactions typically involve the addition of a radical species to the central C1–C3 bond, generating a bridgehead BCP radical intermediate. rsc.orgnih.gov This intermediate can then be trapped, often by an atom transfer process, to yield the 1,3-disubstituted BCP product. nih.gov This approach is valued for its high functional group tolerance and applicability in late-stage functionalization. rhhz.net

The use of triethylborane (B153662) (Et₃B) as a radical initiator provides an efficient method for the atom-transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane. nih.govrhhz.net This approach is a significant improvement over earlier methods that required harsh conditions like mercury lamp irradiation. nih.govacs.org In a typical reaction, a simple mixture of an alkyl iodide, [1.1.1]propellane, and a catalytic amount of triethylborane (up to 10 mol%) can produce a wide range of 1-iodo-3-alkyl-bicyclo[1.1.1]pentanes with excellent functional group compatibility. nih.govacs.org The process has been successfully applied to complex molecules, including nucleosides and peptides. rhhz.net

The mechanism involves the generation of an ethyl radical from the reaction of Et₃B with adventitious oxygen, which then abstracts an iodine atom from the alkyl iodide to produce an alkyl radical. This alkyl radical adds to the central bond of [1.1.1]propellane to form a BCP bridgehead radical, which then abstracts an iodine atom from another molecule of the alkyl iodide to furnish the 1-iodo-3-alkyl-BCP product and propagate the radical chain.

Substrate (Alkyl Iodide)ProductYield (%)Reference
Iodomethyl-β-D-ribofuranose derivative1-Iodo-3-(β-D-ribofuranosyl)methyl-BCP derivative65 rhhz.net
N-Boc-3-iodomethyl-azetidine1-Iodo-3-(N-Boc-azetidin-3-yl)methyl-BCP78 rhhz.net
1-Iodoadamantane1-(Adamantan-1-yl)-3-iodobicyclo[1.1.1]pentane90 nih.govrhhz.net

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radicals from organic halides for addition to [1.1.1]propellane. rhhz.netacs.orgacs.org This methodology overcomes some limitations of the triethylborane-initiated reactions, notably enabling the use of aryl halides to access highly desirable (hetero)arylated BCPs. nih.govacs.org The use of photocatalysts like fac-Ir(ppy)₃ allows for the generation of both sp² and sp³-hybridized carbon radicals from the corresponding iodides under gentle conditions, which then react with [1.1.1]propellane. nih.govacs.orgacs.org

The catalytic cycle typically begins with the photo-excited photocatalyst reducing the organic halide (R-I) to generate a radical anion, which fragments into a carbon-centered radical (R•) and a halide anion. The radical adds to [1.1.1]propellane, forming the BCP bridgehead radical. The final product, a 1-iodo-3-substituted BCP, is formed through a subsequent atom transfer step. This method exhibits broad substrate scope and exceptional functional group tolerance. acs.orgresearchgate.net

Substrate (Organic Iodide)PhotocatalystProductYield (%)Reference
4-Iodoacetophenonefac-Ir(ppy)₃1-(4-Acetylphenyl)-3-iodobicyclo[1.1.1]pentane91 acs.orgacs.org
3-Iodopyridinefac-Ir(ppy)₃1-Iodo-3-(pyridin-3-yl)bicyclo[1.1.1]pentane75 acs.orgacs.org
Ethyl iodoacetatefac-Ir(ppy)₃Ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate85 acs.orgacs.org

Anionic Addition Protocols and Lithiation of BCP Halides

While radical additions are more common, anionic additions to [1.1.1]propellane represent an alternative pathway. acs.org These reactions often require more reactive organometallic reagents and harsher conditions. acs.org A more synthetically crucial transformation involving the title compound is the lithiation of the C–I bond of a 1-iodobicyclo[1.1.1]pentane derivative. This reaction generates a bridgehead bicyclo[1.1.1]pentyl lithium (BCP-Li) species, a versatile nucleophile for further functionalization. acs.orgchemrxiv.orgbeilstein-journals.org

The generation of BCP-Li is typically achieved by treating the iodo-BCP with an alkyllithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures. univ.kiev.ua The resulting organolithium intermediate can be trapped with a variety of electrophiles, enabling the introduction of numerous functional groups at the bridgehead position. acs.orgresearchgate.net This two-step sequence—synthesis of an iodo-BCP from propellane followed by lithiation and electrophilic trapping—provides access to a vast array of BCP derivatives that would be difficult to obtain directly. acs.orgchemrxiv.org For example, reaction with carbon dioxide (CO₂) yields the corresponding carboxylic acid, a key building block for further modifications. acs.orgresearchgate.net

Iodo-BCP SubstrateElectrophileProductYield (%)Reference
1-Iodo-3-phenyl-BCPCO₂3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid82 acs.org
1-Iodo-3-(piperidin-1-yl)methyl-BCP4-Bromobenzonitrile (via cross-coupling)4-((3-(Piperidin-1-yl)methyl)bicyclo[1.1.1]pentan-1-yl)benzonitrile61 acs.org
1-Iodo-3-methyl-BCPCO₂3-Methylbicyclo[1.1.1]pentane-1-carboxylic acidHigh (scalable) univ.kiev.ua

Decarboxylative Iodination of Bicyclo[1.1.1]pentane Carboxylic Acids

An alternative to the use of [1.1.1]propellane is the synthesis of iodo-BCPs from commercially available or readily synthesized bicyclo[1.1.1]pentane-1-carboxylic acids. chemrxiv.orgchemrxiv.org This approach avoids the handling of the volatile and highly reactive propellane. The key transformation is a decarboxylative iodination, where the carboxylic acid functional group is replaced by an iodine atom.

Photo-Hunsdiecker Reactions for Bridgehead Iodination

The photo-Hunsdiecker reaction is a mild, metal-free method for converting BCP-carboxylic acids into their corresponding iodides. chemrxiv.orgchemrxiv.orgnih.gov This transformation is a modification of classic decarboxylation reactions like the Barton or Kochi reactions, which often employ toxic reagents like lead salts. chemrxiv.org In the photo-Hunsdiecker protocol, the BCP-carboxylic acid is treated with an iodine source, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), and irradiated with light, often from a simple compact fluorescent lamp (CFL), at room temperature. chemrxiv.orgchemrxiv.orgacs.org

This method has proven effective for generating 1-iodo-3-substituted-BCPs from the corresponding acids. chemrxiv.orgchemrxiv.org The reaction is believed to proceed through a radical mechanism initiated by light. It offers a convenient and direct route to iodo-BCPs from stable, often commercially available starting materials, making it an attractive strategy for accessing these valuable synthetic intermediates. chemrxiv.orgchemrxiv.orgresearchgate.net

BCP-Carboxylic Acid SubstrateIodine SourceConditionsProductConversion/YieldReference
Bicyclo[1.1.1]pentane-1-carboxylic acidDIHCFL, 1,2-dichloroethane, 80 °CThis compound90% conversion chemrxiv.org
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acidDIHCFL, 1,2-dichloroethane, 23 °C1-Iodo-3-phenylbicyclo[1.1.1]pentane90% conversion chemrxiv.org
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acidDIHCFL, 1,2-dichloroethane, 23 °C1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane95% conversion chemrxiv.org

Preparation of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) is a key intermediate and a stable, crystalline solid, which makes it a valuable feedstock for the synthesis of various BCP fragments. acs.orgnih.gov Its preparation stands in contrast to methods involving the direct use of its highly unstable and cryogenically stored precursor, [1.1.1]propellane. acs.orgnih.gov

The most common method for synthesizing DIBCP involves the direct reaction of [1.1.1]propellane with iodine. orgsyn.orgchemrxiv.org In this process, a solution of [1.1.1]propellane is titrated with iodine. orgsyn.org The reaction proceeds until the dark color of the iodine persists, indicating the consumption of the propellane. orgsyn.org The resulting DIBCP can then be isolated by concentrating the solution. orgsyn.org

While DIBCP is considered bench-stable, caution is advised during its synthesis due to potential impact sensitivity, although its thermal sensitivity is noted to be lower than that of similar cubane (B1203433) derivatives. acs.orglookchem.com The synthesis of the [1.1.1]propellane precursor itself is a multi-step sequence, often starting from commercially available 1,1-bis(chloromethyl)ethylene. lboro.ac.uk

DIBCP's utility lies in its ability to react with various nucleophiles to produce mono-functionalized iodo-BCP derivatives. acs.orglboro.ac.uk This approach has been used to synthesize a range of bicyclo[1.1.1]pentyl salts, including pyridinium (B92312), quinolinium, and sulfonium (B1226848) salts, which are potential isosteres of important aryl-containing motifs in pharmaceuticals. acs.orgchemrxiv.org

Table 1: Synthesis of BCP Salts from DIBCP This interactive table summarizes the reaction of DIBCP with various nucleophiles.

Nucleophile Product Yield (%) Reference
Pyridine 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide 77% acs.org
4-Methylpyridine 1-(3-Iodobicyclo[1.1.1]pentanyl)-4-methylpyridinium Iodide 92% acs.org

Scalable Synthetic Approaches to Iodinated BCP Building Blocks

The growing importance of BCPs in drug discovery has spurred the development of scalable methods for their synthesis, with a focus on creating iodinated building blocks ready for further diversification.

One of the most significant advancements is a light-enabled, catalyst-free reaction between alkyl iodides and [1.1.1]propellane. enamine.netresearchgate.net This method can be performed in a flow system and cleanly produces BCP iodides in high purity, often requiring only the evaporation of the reaction mixture for isolation. enamine.netresearchgate.net This approach is highly scalable, with syntheses reported from milligram to kilogram quantities, making it exceptionally practical for producing large amounts of functionalized BCPs. enamine.netresearchgate.netchemrxiv.org

Another powerful strategy is the triethylborane (Et₃B)-initiated atom-transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane. rsc.orgnih.gov This method operates under mild conditions and demonstrates broad substrate scope and functional group tolerance, making it suitable for creating complex, drug-like BCP compounds. rsc.orgnih.gov

Photoredox catalysis has also emerged as a highly efficient route to iodinated BCPs. acs.orgnih.gov Using iridium-based photocatalysts, the ATRA reaction of alkyl, aryl, and heteroaryl halides with [1.1.1]propellane proceeds in high yields with excellent functional group tolerance. acs.org These photoredox methods are often superior in yield compared to triethylborane-initiated reactions and are particularly well-suited for the late-stage functionalization of drug derivatives. acs.org

Table 2: Comparison of Scalable Synthetic Methods for Iodinated BCPs This interactive table compares different scalable methods for synthesizing iodinated BCP building blocks.

Method Reagents Conditions Advantages Disadvantages Reference
Light-enabled Synthesis Alkyl Iodide, [1.1.1]propellane Light (e.g., 365 nm), Flow or Batch Catalyst-free, high purity, highly scalable (mg to kg) Requires photochemical reactor for flow synthesis enamine.netresearchgate.netchemrxiv.org
Triethylborane-initiated ATRA Alkyl Halide, [1.1.1]propellane, Et₃B Room temperature Mild conditions, good functional group tolerance May require purification, potential side reactions rsc.orgnih.gov

These scalable methods have significantly expanded the synthetic toolkit available to medicinal chemists, facilitating the incorporation of the BCP scaffold into a new generation of therapeutic agents. acs.orgchemrxiv.org The resulting iodinated BCPs can undergo a wide range of subsequent transformations, including lithiation-electrophile trapping, cross-coupling reactions, and deiodination, providing access to a vast chemical space of 1,3-disubstituted BCPs. rsc.orgresearchgate.net

Compound Index

Table 3: List of Chemical Compounds

Compound Name
1,1-bis(chloromethyl)ethylene
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
This compound
[1.1.1]propellane
1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide
1-(3-Iodobicyclo[1.1.1]pentanyl)-4-methylpyridinium Iodide
1-(3-Iodobicyclo[1.1.1]pentyl)tetrahydrothiophenium Iodide
Alkyl Halide
Alkyl Iodide
Aryl Halide
Bicyclo[1.1.1]pentane (BCP)
Cubane
Heteroaryl Halide
Iodine
Iridium
Pyridine
4-Methylpyridine
Tetrahydrothiophene

Advanced Characterization Techniques and Computational Studies for Iodinated Bcps

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the synthesis and determining the precise structure of iodinated bicyclo[1.1.1]pentanes (BCPs).

NMR spectroscopy is an indispensable tool for characterizing the structure of iodinated BCPs.

¹H NMR: In the ¹H NMR spectrum of 1,3-diiodobicyclo[1.1.1]pentane, the six equivalent bridgehead protons typically appear as a singlet. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, these protons resonate at approximately 2.20 ppm. rsc.org For derivatives like 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide, the BCP protons also present as a singlet, for example at 2.97 ppm in DMSO-d₆. acs.org

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework. For 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide, the bridgehead carbons attached to the iodine and the pyridinium (B92312) group, and the methylene (B1212753) carbons of the BCP cage, show distinct signals. acs.org Specifically, the carbon atoms of the BCP cage in 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide appear at 61.2 ppm, 60.7 ppm, and -4.8 ppm in DMSO-d₆. acs.org

¹⁹F NMR: For fluorinated BCP derivatives, ¹⁹F NMR is essential. While direct data for 1-iodo-3-fluorobicyclo[1.1.1]pentane is not detailed, studies on related fluorinated BCPs demonstrate the utility of ¹⁹F NMR in confirming the presence and chemical environment of fluorine atoms within the strained cage. researchgate.net

A selection of reported NMR data for various iodinated BCP derivatives is presented below:

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
1-(But-3-en-1-yl)-3-iodobicyclo[1.1.1]pentaneCDCl₃5.76 (ddt), 5.03-4.91 (m), 2.20 (s), 2.07-1.96 (m), 1.66-1.57 (m)138.1, 115.0, 60.7, 48.4, 31.4, 31.1, 7.9
1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium IodideDMSO-d₆9.09 (d), 8.68 (t), 8.21 (t), 2.97 (s)146.6, 142.5, 127.8, 61.2, 60.7, -4.8
1-(3-Iodobicyclo[1.1.1]pentanyl)-4-cyanopyridinium IodideDMSO-d₆9.34 (d), 8.79 (d), 2.95 (s)144.1, 130.8, 127.7, 114.8, 61.8, 61.0, -5.4
1-(3-Iodobicyclo[1.1.1]pentanyl)-3-methylpyridinium IodideDMSO-d₆9.02 (s), 8.90 (d), 8.52 (d), 8.10 (dd), 2.96 (s), 2.53 (s)146.9, 141.8, 139.6, 138.8, 127.1, 61.0, 60.8, 17.8, -4.8
1-(3-Iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium IodideDMSO-d₆9.06 (d), 8.56 (d), 8.12 (dd), 7.71-7.64 (m), 2.99 (s)155.7, 142.5, 133.4, 132.4, 129.7, 128.4, 124.2, 60.8, 60.7, -4.6

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. For iodinated BCPs, this technique has been crucial for confirming the unique cage structure and understanding intermolecular interactions. acs.orgnih.gov

Studies on derivatives of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) have successfully employed single-crystal X-ray diffraction to fully characterize the resulting products, such as various bicyclo[1.1.1]pentylpyridinium salts. acs.orgnih.gov These analyses reveal important details about bond lengths, angles, and the spatial arrangement of substituents on the BCP core. acs.orgnih.govlboro.ac.uk For instance, X-ray analysis of certain BCP derivatives has highlighted notable intermolecular interactions in the solid state. chemrxiv.org The data from X-ray crystallography is also vital for understanding non-covalent interactions, such as those involving the iodine atom. chemrxiv.org In some cases, the iodine atom can participate in halogen bonding, influencing the supramolecular assembly in the crystal lattice. mdpi.commdpi.com

Computational Investigations of Reaction Mechanisms and Stability

Computational chemistry offers powerful insights into the electronic structure, stability, and reaction pathways of molecules that can be difficult to study experimentally.

The reactivity of 1-iodobicyclo[1.1.1]pentane in nucleophilic substitution reactions is a subject of significant interest. Due to the bridgehead position of the iodine atom, the classic Sₙ2 reaction mechanism, which involves backside attack, is geometrically hindered. masterorganicchemistry.com Computational studies have been employed to investigate the mechanisms of these reactions.

For the reaction of 1,3-diiodobicyclo[1.1.1]pentane with nucleophiles like pyridine, a detailed computational analysis proposed a mechanism involving the formation of a pyridine-iodine-BCP cation complex. acs.orgnih.gov This intermediate then undergoes further reaction with a second nucleophile to yield the final product. acs.orgnih.gov This computational work helps to explain the observed reactivity and provides a model for predicting the outcomes of related reactions. acs.orgnih.govnih.gov Theoretical analyses of Sₙ2 reactions in general highlight the importance of the potential energy surface, including reactants, intermediates, transition states, and products, which can be significantly influenced by solvent effects. mdpi.com

The bicyclo[1.1.1]pentane framework is characterized by a significant amount of ring strain, estimated to be around 66.6 kcal/mol. acs.org This high strain energy is a key factor in its chemical reactivity. acs.org Despite this strain, the BCP core is generally kinetically stable. acs.org

The concept of anti-Bredt systems is relevant to the stability of bicyclic frameworks. spectroscopyonline.com Bredt's rule states that a double bond cannot be placed at a bridgehead position in a small bicyclic system due to the geometric constraints that prevent the formation of a planar p-orbital system. spectroscopyonline.comresearchgate.netuq.edu.au Alkenes that violate this rule are termed "anti-Bredt" alkenes and are typically highly strained and reactive. mdpi.com

Computational studies have been used to investigate the limits of Bredt's rule and the feasibility of forming anti-Bredt alkenes. mdpi.com These studies have shown that for smaller frameworks like bicyclo[1.1.1]pentane, the formation of a bridgehead alkene is highly unfavorable, confirming that these systems are too strained to be formed under normal conditions. mdpi.com This theoretical work is crucial for predicting the stability and potential reaction pathways of highly strained bicyclic molecules. mdpi.com

The selective functionalization of C-H bonds is a major goal in organic synthesis. For bicyclo[1.1.1]pentane, which has both tertiary bridgehead C-H bonds and secondary methylene C-H bonds, achieving selectivity is a challenge. springernature.com

Computational studies have been instrumental in understanding and predicting the selectivity of C-H functionalization reactions on the BCP scaffold. springernature.com For example, in rhodium-catalyzed C-H insertion reactions, computational analysis revealed why the transformation occurs exclusively at the tertiary C-H bond. springernature.com These studies can calculate the energy barriers for insertion at different positions, providing a rationale for the observed regioselectivity. nsf.gov Furthermore, density functional theory (DFT) calculations have been used to predict optimal directing groups and ligands for palladium-mediated C-H functionalization, leading to the development of successful synthetic methods. nih.gov Computational analysis has also been key in understanding the mechanism of carbene addition to bicyclo[1.1.0]butanes to form 2-substituted BCPs, highlighting the role of a phenyl substituent in stabilizing a radical intermediate. chemrxiv.org

Strategic Applications in Organic Synthesis and Beyond

Building Blocks for Complex Molecular Architectures

1-Iodobicyclo[1.1.1]pentane and its analogues are foundational building blocks for constructing sophisticated molecular designs. The presence of the iodo group provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of highly tailored BCP derivatives.

Creation of Multifunctionalized BCPs

The conversion of iodo-BCPs into multifunctionalized structures is a cornerstone of their synthetic utility. Researchers have developed numerous strategies to replace the iodine atom(s) with a wide range of functional groups.

A prominent method involves the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline solid derived from the iodination of [1.1.1]propellane. chemrxiv.orgresearchgate.netacs.org This approach has been successfully employed to synthesize a variety of BCP salts. Reactions with nitrogen-containing heterocycles like pyridines, quinolines, isoquinolines, and pyrazoles yield bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium (B1228807) salts, respectively. acs.org These transformations exhibit a broad substrate scope and often proceed in good to excellent yields under mild conditions. chemrxiv.orgacs.org The resulting salts can be further manipulated, for instance, pyridinium (B92312) and quinolinium BCP salts can be converted into piperidinone and quinolone BCP analogues. chemrxiv.orgacs.org

Another powerful strategy for creating multifunctional BCPs utilizes 1-azido-3-iodobicyclo[1.1.1]pentane as a versatile precursor. chemrxiv.orgacs.orgnih.gov This compound enables the modular synthesis of various BCP-triazole building blocks through copper(I)-catalyzed 1,3-dipolar cycloaddition ("click" reactions). chemrxiv.orgacs.orgnih.gov This methodology allows for the creation of diverse structures, including 1,4-disubstituted triazoles and more complex 5-iodo-1,4,5-trisubstituted triazoles. acs.orgnih.govresearchgate.netacs.org

Examples of Multifunctionalized BCPs from Iodo-BCP Precursors
PrecursorReagent/Reaction TypeProduct ClassReference
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)Pyridines, Quinolines (Nucleophilic Substitution)BCP-Pyridinium/Quinolinium Salts acs.org
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)Tetrahydrothiophene (Nucleophilic Substitution)BCP-Sulfonium Salts chemrxiv.org
1-Azido-3-iodobicyclo[1.1.1]pentaneTerminal Alkynes (Cu(I)-catalyzed "click" reaction)BCP-Triazoles chemrxiv.orgacs.orgnih.gov
1-Iodo-3-alkyl-BCPAryl/Heteroaryl Grignard Reagents (Iron-catalyzed Cross-Coupling)1-Alkyl-3-aryl-BCPs researchgate.net

Incorporation into Supramolecular Assemblies

The unique geometry and electronic properties of BCPs derived from iodo precursors make them attractive for the construction of supramolecular assemblies. The rigid BCP core acts as a linear, non-conjugated spacer, influencing the orientation and interaction of appended functional groups.

Research has demonstrated the synthesis of BCP-based "molecular tweezers" by reacting 1-azido-3-iodobicyclo[1.1.1]pentane with various alkynyl-substituted chromophores. chemrxiv.orgacs.org These reactions, which can be performed as one-pot procedures, yield 1,4,5-trisubstituted BCP-triazoles. acs.org In these structures, the BCP unit rigidly holds two molecular arms, creating a specific spatial arrangement for potential host-guest interactions. X-ray analysis of some of these derivatives has revealed notable non-covalent interactions involving the iodine moieties in the solid state, highlighting their capacity for intermolecular binding, a key feature in supramolecular chemistry. chemrxiv.org Furthermore, these synthetic methodologies have been used to attach large porphyrin units to the BCP core, creating complex architectures with potential applications in materials science. nih.govacs.org

Synthetic Utility in Bioorganic and Medicinal Chemistry Research

Perhaps the most significant application of this compound and its derivatives is in bioorganic and medicinal chemistry. lboro.ac.uklboro.ac.uk The BCP scaffold is widely recognized as a saturated bioisostere for several common chemical motifs found in drug molecules, including para-substituted benzene (B151609) rings, internal alkynes, and tertiary-butyl groups. acs.orgacs.orgnih.govsemanticscholar.org This bioisosteric replacement strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates. acs.orgsemanticscholar.org

Incorporating a BCP core can lead to enhanced solubility, increased metabolic stability, and reduced toxicity compared to its aromatic counterparts. researchgate.netnih.gov The three-dimensional nature of the BCP scaffold allows molecules to "escape from flatland," a concept in drug design that promotes better interaction with biological targets and can help navigate around patented chemical spaces. springernature.com

1-Iodo-BCPs are critical intermediates for accessing these valuable structures. nih.govenamine.net For example, the nucleophilic substitution of DIBCP with various heterocycles provides new routes to quinoline (B57606) and pyrazole-substituted BCPs, which could be used in the development of novel quinolone antibiotics and arylpyrazole bioisosteres. acs.org In a notable application, the replacement of a phenyl ring with a BCP moiety in a series of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors drastically improved metabolic stability by preventing amide hydrolysis, a common metabolic pathway for the original aromatic compound. nih.gov

BCP as a Bioisosteric Replacement in Medicinal Chemistry
Original MoietyBCP BioisosterePotential AdvantagesReference
para-Substituted Benzene Ring1,3-Disubstituted BCPImproved solubility, metabolic stability, novel intellectual property. acs.orgsemanticscholar.orgnih.gov
tert-Butyl Group1-Substituted BCPSimilar spatial arrangement with different electronic properties. acs.orgnih.gov
Internal Alkyne1,3-Disubstituted BCPProvides a rigid linear spacer without the reactivity of a triple bond. acs.orgacs.org

Exploration of Novel Chemical Transformations and Methodologies

The unique structure and reactivity of this compound have spurred the development of novel chemical transformations and synthetic methodologies. These advancements not only expand the toolkit for BCP synthesis but also provide deeper mechanistic insights.

One significant development is the use of iodo-BCPs as electrophiles in cross-coupling reactions. Historically, this was challenging, but researchers have demonstrated the first general iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs with aryl and heteroaryl Grignard reagents. researchgate.net This method provides direct access to all-carbon 1,3-disubstituted BCPs under mild conditions with short reaction times. researchgate.net

Mechanistic studies into the nucleophilic substitution of DIBCP have revealed a complex pathway involving the formation of a pyridine-iodine-BCP cation complex, which is then intercepted by a second nucleophile. acs.org This mechanism, supported by computational analysis, explains how the reaction avoids carbocation rearrangements that might be expected with such a strained ring system. researchgate.netacs.org

Furthermore, DIBCP has been shown to act as a Lewis acid catalyst in its own right, enabling condensation reactions between indoles and acetone (B3395972) that are not possible with traditional methods. lboro.ac.uklboro.ac.uk Another novel, two-step process involves a photo-Hunsdiecker reaction to generate iodo-BCPs from BCP-carboxylic acids, followed by a reaction with nucleophiles like amines or thiols to produce substituted bicyclo[1.1.0]butanes, demonstrating a fascinating skeletal rearrangement. chemrxiv.orgresearchgate.net These innovative methodologies highlight the continuing evolution of BCP chemistry, driven by the versatile reactivity of iodo-BCP precursors.

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